molecular formula C16H25N3O3S B4440381 N-benzyl-1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide

N-benzyl-1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide

Cat. No. B4440381
M. Wt: 339.5 g/mol
InChI Key: MCHTXKFYKTWYJQ-UHFFFAOYSA-N
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Description

N-benzyl-1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide, commonly referred to as BZP, is a synthetic compound that was initially developed as a potential antidepressant. However, due to its stimulant properties, it has been increasingly used as a recreational drug. Despite its popularity, BZP has also been the subject of scientific research, particularly in the areas of synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

BZP acts primarily as a stimulant, exerting its effects through the release of dopamine and norepinephrine in the brain. It also has some serotonergic activity, although this is thought to be less significant. BZP's mechanism of action is similar to that of other stimulants, such as amphetamines and cocaine, although it is less potent and has a shorter duration of action.
Biochemical and Physiological Effects:
BZP has a variety of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes a release of glucose and fatty acids into the bloodstream, leading to increased energy and metabolism. BZP can also cause a range of psychological effects, including euphoria, increased sociability, and enhanced cognitive function. However, it can also cause anxiety, paranoia, and other negative psychological effects.

Advantages and Limitations for Lab Experiments

BZP has several advantages as a research tool, including its relatively low cost, ease of synthesis, and well-characterized mechanism of action. It can also be used to study the effects of dopamine and norepinephrine release on neural circuits and behavior. However, BZP also has several limitations, including its potential toxicity and the fact that it is a controlled substance in many jurisdictions. Additionally, its effects on neurotransmitter systems are less potent than other stimulants, making it less useful for certain types of research.

Future Directions

There are several potential future directions for research on BZP. One area of interest is its potential as a therapeutic agent for depression and other mood disorders. Another area of interest is its effects on neural circuits and behavior, particularly in relation to addiction and reward. Additionally, further research is needed to fully understand the potential risks and benefits of BZP use, both as a recreational drug and as a research tool.
Conclusion:
In conclusion, BZP is a synthetic compound with a well-characterized mechanism of action and a range of biochemical and physiological effects. While it has primarily been used as a recreational drug, it has also been the subject of scientific research in a variety of fields. Despite its potential as a research tool, BZP also has several limitations and potential risks, and further research is needed to fully understand its effects and potential applications.

Scientific Research Applications

BZP has been the subject of scientific research in a variety of fields, including pharmacology, toxicology, and neuroscience. In pharmacology, BZP has been studied for its potential as an antidepressant, as well as its effects on the central nervous system. In toxicology, BZP has been examined for its potential toxicity and adverse effects. In neuroscience, BZP has been investigated for its effects on neurotransmitter systems and neural circuits.

properties

IUPAC Name

N-benzyl-1-(dimethylsulfamoyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-17(2)23(21,22)19-11-9-15(10-12-19)16(20)18(3)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHTXKFYKTWYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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